2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
Description
This compound is a triazolotriazine derivative featuring a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 5. A sulfanyl-acetamide bridge links the triazolotriazine moiety to a 3-chloro-4-methylphenyl group. Its chloro and methyl substituents on the phenyl ring may enhance lipophilicity and influence binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-11-7-6-10(3)12(18)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSNFACDOFGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions .
Industrial Production Methods
standard organic synthesis techniques, including the use of automated synthesizers and high-throughput screening, may be employed to produce this compound in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has been studied for its potential biological activities:
- Anticancer Properties : Research indicates that triazine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction through interaction with DNA synthesis pathways .
- Antimicrobial Activity : Similar compounds in the triazine family have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .
Chemical Research
The compound serves as a versatile building block in organic synthesis:
- It can be utilized to create more complex molecules through various chemical reactions such as oxidation and substitution reactions.
- Its unique structure allows for modifications that can enhance its biological activity or alter its physical properties .
Material Science
The compound is being explored for its applications in the development of advanced materials:
- Its chemical properties may contribute to creating materials with specific functionalities such as conductivity or reactivity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, highlighting its potential as a therapeutic agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with key enzymes involved in cancer cell proliferation. The findings suggest that it binds effectively to these targets, potentially leading to new drug development strategies .
Mechanism of Action
The mechanism of action for 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Triazine Derivatives: Compounds like 2-CHLORO-4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZINE (Simazine analogs) share the triazine backbone but lack the fused triazolo ring system. These simpler triazines are primarily herbicides, whereas the target compound’s fused heterocycle likely confers selectivity for mammalian targets due to enhanced π-stacking and hydrogen-bonding capabilities .
- Triazolotriazine Variants: describes a close analog, 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide. Here, the 3-chloro-4-methylphenyl group is replaced with a 3-methoxyphenyl group.
Substituent Effects on Bioactivity
- Phenyl Ring Modifications: 3-Chloro-4-Methylphenyl (Target Compound): The chloro group enhances electrophilicity, while the methyl group contributes to steric bulk, possibly improving target selectivity. 4-Ethoxy-2-Nitro-Phenyl (): The ethoxy and nitro groups introduce strong electron-withdrawing effects, which may reduce metabolic stability but increase binding to nitroreductase-sensitive targets . Trifluoromethyl-Pyridinyl (): Substituents like trifluoromethyl in analogs such as N-[4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide enhance lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound .
Bioactivity Profile Clustering
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example, triazolotriazine derivatives with ethylamino groups (like the target compound) may exhibit kinase inhibition due to their ability to mimic ATP’s adenine moiety. In contrast, simpler triazines () cluster with herbicides due to their interaction with plant-specific proteins .
Data Table: Structural and Functional Comparison
Key Research Findings
- Structural Determinants of Activity: The ethylamino groups on the triazolotriazine core are critical for hydrogen bonding with kinase ATP-binding pockets, as seen in clustered bioactivity profiles .
- Substituent Impact : Chloro and methyl groups on the phenyl ring improve metabolic stability compared to methoxy or nitro analogs, which may undergo faster Phase I oxidation .
- Divergent Applications : While simpler triazines () are agrochemicals, the target compound’s complexity aligns with anticancer or antiviral drug candidates, as suggested by its structural resemblance to kinase inhibitors .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a novel derivative belonging to the triazole family. This article explores its biological activities, including its potential as an antimicrobial and anticancer agent, alongside structure-activity relationships (SAR) that contribute to its efficacy.
- Molecular Formula : C16H18BrN7OS
- Molecular Weight : 436.336 g/mol
- CAS Number : 397266-64-7
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a range of antimicrobial properties. The compound under study has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These results indicate that the compound shows significant antibacterial activity comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Notably, studies have revealed:
- Cell Lines Tested : HCT-116 (colon carcinoma), MCF-7 (breast cancer)
- IC50 Values :
- Against HCT-116: 6.2 μM
- Against MCF-7: 27.3 μM
These findings suggest that the compound possesses potent anticancer properties that warrant further investigation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. The following aspects of the compound are critical for its activity:
- Triazole Ring System : The presence of the triazole ring contributes to both antimicrobial and anticancer activities by interacting with biological targets such as enzymes and receptors.
- Substituents : The ethylamino groups enhance solubility and biological availability.
- Sulfanyl Group : This moiety is crucial for the compound's interaction with cellular targets and may enhance its inhibitory effects against specific enzymes involved in bacterial resistance mechanisms .
Case Studies
Several studies have explored the efficacy of similar triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
